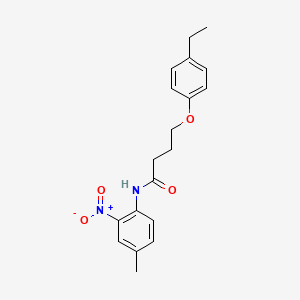

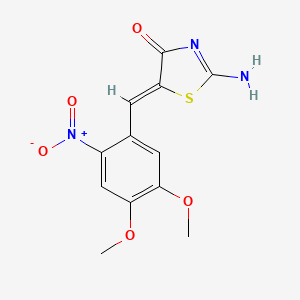

![molecular formula C13H17Cl2NOS B5122689 N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)

N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide, also known as Diethofencarb, is a chemical compound that belongs to the family of carbamates. It is used as a pesticide and insecticide in agriculture and horticulture. Diethofencarb is a highly effective insecticide that targets a wide range of pests, including aphids, thrips, whiteflies, and mites.

Mécanisme D'action

N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the cholinergic receptors. This results in the disruption of nerve impulses, leading to paralysis and death of the insect.

Biochemical and Physiological Effects:

N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb has both acute and chronic effects on the nervous system. Acute exposure to N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb can cause symptoms such as headache, dizziness, nausea, and vomiting. Chronic exposure to N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb can lead to neurotoxicity, which is characterized by symptoms such as tremors, muscle weakness, and cognitive impairment. N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb can also affect the cardiovascular system, causing changes in heart rate and blood pressure.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb is a highly effective insecticide that is widely used in agriculture and horticulture. It is also a useful tool for scientific research, as it can be used as a model compound to study the neurotoxicity of carbamates. However, N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. It is also expensive and may not be readily available in some countries.

Orientations Futures

There are several future directions for research on N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb. One area of research is the development of safer and more effective insecticides that can replace N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb. Another area of research is the investigation of the long-term effects of N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb on human health and the environment. Finally, research can be conducted on the potential use of N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Conclusion:

In conclusion, N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb is a highly effective insecticide that is widely used in agriculture and horticulture. It is also a useful tool for scientific research, as it can be used as a model compound to study the neurotoxicity of carbamates. N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb acts as an acetylcholinesterase inhibitor and has both acute and chronic effects on the nervous system. While N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb has some limitations for lab experiments, there are several future directions for research on this compound.

Méthodes De Synthèse

N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb is synthesized by reacting 2,4-dichlorobenzoyl chloride with tert-butylthioethylamine in the presence of a base. The reaction takes place at room temperature and yields N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb as a white crystalline solid. The purity of the compound is determined by HPLC or GC-MS analysis.

Applications De Recherche Scientifique

N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb is widely used in scientific research to study the neurotoxicity of carbamates. It is used as a model compound to investigate the mechanism of action of carbamates on the nervous system. N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb is also used to study the effects of carbamates on the cholinergic system, which is involved in the regulation of various physiological processes, including muscle contraction, heart rate, and digestion.

Propriétés

IUPAC Name |

N-(2-tert-butylsulfanylethyl)-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NOS/c1-13(2,3)18-7-6-16-12(17)10-5-4-9(14)8-11(10)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDVWMPODRJFAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCNC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6783978 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

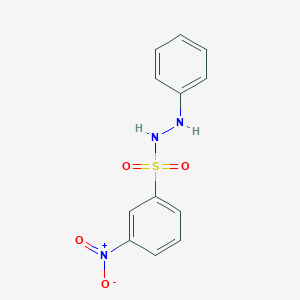

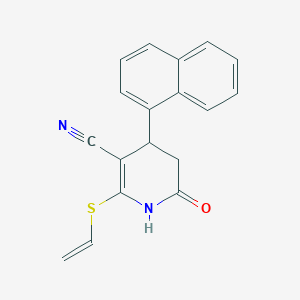

![6-[5-(4-bromophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5122610.png)

![ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B5122630.png)

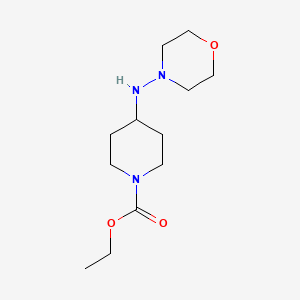

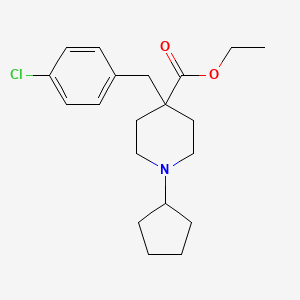

![4-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5122651.png)

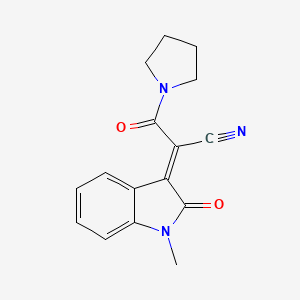

![ethyl 4-{[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5122667.png)

![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B5122691.png)

![2-(2-ethoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5122705.png)

![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)